molecular formula C19H14BrClN2O2S B4594614 2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide

2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide

Cat. No.: B4594614
M. Wt: 449.7 g/mol
InChI Key: UVPFQKNWDHTENH-UHFFFAOYSA-N
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Description

2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide is a complex organic compound with a unique structure that combines a naphthyl group, a bromine atom, a chlorophenyl group, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting with the preparation of the naphthyl and chlorophenyl intermediates. The key steps include:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromo-2-naphthol.

    Formation of the Naphthyl Ether: 1-bromo-2-naphthol is reacted with an appropriate acylating agent to form the naphthyl ether.

    Synthesis of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a reaction with aniline and a suitable chlorinating agent.

    Coupling Reaction: The naphthyl ether and chlorophenyl intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonothioyl group to a thiol.

    Substitution: The bromine atom in the naphthyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce thiols or amines.

Scientific Research Applications

2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-bromo-2-naphthyl)oxy]-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acetamide
  • **2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide

Uniqueness

2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(4-chlorophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O2S/c20-18-15-4-2-1-3-12(15)5-10-16(18)25-11-17(24)23-19(26)22-14-8-6-13(21)7-9-14/h1-10H,11H2,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPFQKNWDHTENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide

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